molecular formula C14H21NO4S B8311402 N-Cyclopropyl-N-(2-hydroxyethyl)-4-methoxy-2,6-dimethylphenylsulfonamide

N-Cyclopropyl-N-(2-hydroxyethyl)-4-methoxy-2,6-dimethylphenylsulfonamide

Cat. No.: B8311402
M. Wt: 299.39 g/mol
InChI Key: DZGSCGXAGOPFBL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(2-hydroxyethyl)-4-methoxy-2,6-dimethylphenylsulfonamide is a useful research compound. Its molecular formula is C14H21NO4S and its molecular weight is 299.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

N-cyclopropyl-N-(2-hydroxyethyl)-4-methoxy-2,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H21NO4S/c1-10-8-13(19-3)9-11(2)14(10)20(17,18)15(6-7-16)12-4-5-12/h8-9,12,16H,4-7H2,1-3H3

InChI Key

DZGSCGXAGOPFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(CCO)C2CC2)C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 2-cyclopropylamino-ethanol (8 mmol) in dichloromethane (24 ml) and triethylamine (2.5 equiv.) a solution of 4-methoxy-2,6-dimethylbenzenesulfonyl chloride (7 mmol) in dichloromethane (12 ml) was added dropwise maintaining the temperature at 0° C. After complete addition the reaction mixture was stirred at 25° C. for 90 min by which time the reaction was complete (TLC). The reaction mixture was diluted with dichloromethane (200 ml) and washed with water and finally with brine. The organic layer was dried over sodium sulfate and evaporated to dryness to obtain the pure product. Yield: 20%
Quantity
8 mmol
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reactant
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0 (± 1) mol
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reactant
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7 mmol
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reactant
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24 mL
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solvent
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12 mL
Type
solvent
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Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 4-methoxy-2,6-dimethylbenzenesulfonyl chloride (7 mmol) in dichloromethane (12 ml) was slowly added dropwise to a solution of 2-(cyclopropylamino)ethanol (8 mmol) in dichloromethane (24 ml) and triethylamine (2.5 eq), cooled to 0° C. On completion of the addition the mixture was stirred for 90 min at 25° C. until the reaction was complete. The mixture was diluted with dichloromethane (200 ml) and washed with water and saturated NaCl solution. The organic phase was dried over MgSO4, filtered and concentrated completely to obtain the desired product. Yield: 20%
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
20%

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